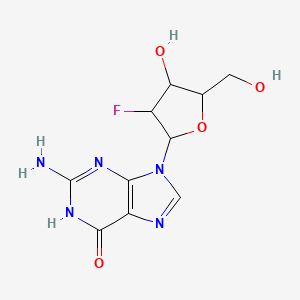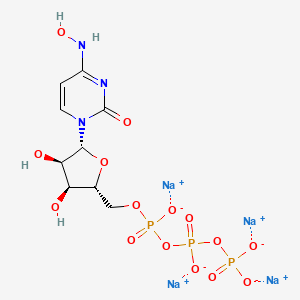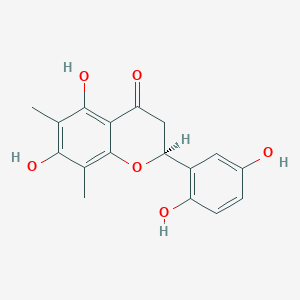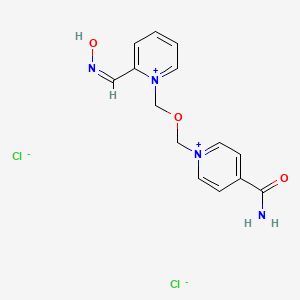
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two pyridin-1-ium rings connected by a methoxy group and a hydroxyimino group. The chloride ion serves as a counterion to balance the charge of the pyridin-1-ium cations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridin-1-ium rings, the introduction of the methoxy and hydroxyimino groups, and the final assembly of the compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and hydroxyimino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridin-1-ium derivatives and compounds with methoxy and hydroxyimino groups. Examples include:
- Pyridin-1-ium chloride
- Methoxypyridine derivatives
- Hydroxyiminopyridine derivatives
Uniqueness
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C14H16Cl2N4O3 |
|---|---|
分子量 |
359.2 g/mol |
IUPAC名 |
1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |
InChIキー |
QELSIJXWEROXOE-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=[N+](C(=C1)/C=N\O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
正規SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


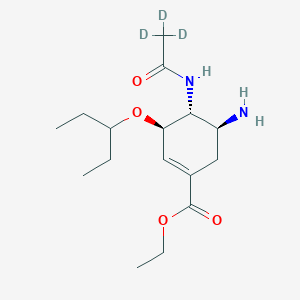


![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


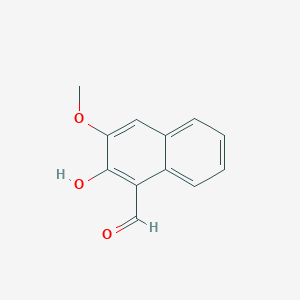

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)

